molecular formula C23H20N2O6S2 B12127827 methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12127827
M. Wt: 484.5 g/mol
InChI Key: RVMNGTUGXVSKEA-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

The synthesis of methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple stepsThe reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific biological context .

Comparison with Similar Compounds

Compared to other similar compounds, methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures. Similar compounds include:

Properties

Molecular Formula

C23H20N2O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3

InChI Key

RVMNGTUGXVSKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

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